molecular formula C13H18FN B1331897 N-(4-fluorobenzyl)cyclohexanamine CAS No. 356531-67-4

N-(4-fluorobenzyl)cyclohexanamine

Cat. No.: B1331897
CAS No.: 356531-67-4
M. Wt: 207.29 g/mol
InChI Key: IXXUEFBZPLQYAJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

N-(4-fluorobenzyl)cyclohexanamine undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-fluorobenzyl)cyclohexanamine has several applications in scientific research :

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: This compound is utilized in biochemical research, particularly in the study of enzyme interactions and protein binding.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and is investigated for its potential therapeutic properties.

    Industry: This compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amine group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, the fluorine atom on the benzyl ring can enhance the compound’s binding affinity to certain receptors, influencing biological pathways .

Comparison with Similar Compounds

N-(4-fluorobenzyl)cyclohexanamine can be compared to other similar compounds, such as:

This compound stands out due to the unique properties imparted by the fluorine atom, such as increased electronegativity and potential for stronger interactions with biological molecules .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h6-9,13,15H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXUEFBZPLQYAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359393
Record name N-(4-fluorobenzyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356531-67-4
Record name N-(4-fluorobenzyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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